

# ATB-346 (JMI-346): A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **JMI-346**

Cat. No.: **B12398577**

[Get Quote](#)

An objective analysis of the clinical trial results and data for the novel hydrogen sulfide-releasing NSAID, ATB-346, in comparison to other widely used nonsteroidal anti-inflammatory drugs (NSAIDs).

ATB-346, also known as **JMI-346**, is a hydrogen sulfide ( $H_2S$ )-releasing derivative of naproxen designed to provide effective pain and inflammation relief while mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs. This guide provides a comprehensive comparison of ATB-346 with other NSAIDs, supported by available clinical trial data and detailed experimental methodologies.

## Comparative Clinical Data

The following tables summarize the key quantitative data from clinical trials comparing ATB-346 with naproxen, and provide data for celecoxib and diclofenac from separate trials for indirect comparison.

### Table 1: Gastrointestinal Safety - Incidence of Ulceration

| Drug       | Dosage             | Trial Duration | Incidence of<br>Gastric or<br>Duodenal<br>Ulcers ( $\geq 3$ mm) | Citation |
|------------|--------------------|----------------|-----------------------------------------------------------------|----------|
| ATB-346    | 250 mg once daily  | 14 days        | 2.5% (3/118 subjects)                                           | [1]      |
| Naproxen   | 550 mg twice daily | 14 days        | 42.1% (53/126 subjects)                                         | [1]      |
| Celecoxib  | 200-400 mg daily   | 12 weeks       | -                                                               | -        |
| Diclofenac | 150 mg daily       | 6 weeks        | -                                                               | -        |

Note: Direct head-to-head trial data for ulcer incidence with celecoxib and diclofenac against ATB-346 is not available. Existing studies on celecoxib and diclofenac often report a range of gastrointestinal adverse events rather than specific ulceration rates from endoscopic evaluation in a comparable healthy volunteer study.

## Table 2: Efficacy in Osteoarthritis - Pain Reduction (WOMAC Pain Subscore)

| Drug                                                                                                                                                                                                              | Dosage            | Trial Duration | Mean Reduction in WOMAC Pain Score                           | Citation |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|----------------|--------------------------------------------------------------|----------|
| ATB-346                                                                                                                                                                                                           | 250 mg once daily | 10 days        | 7.6 units                                                    |          |
| Naproxen                                                                                                                                                                                                          | 1000 mg daily     | 12 weeks       | ~4 units<br>(comparable to celecoxib)                        |          |
| Celecoxib                                                                                                                                                                                                         | 100-400 mg daily  | 12 weeks       | Significantly better than placebo,<br>comparable to naproxen |          |
| Diclofenac (Topical)                                                                                                                                                                                              | 1.5% solution     | 12 weeks       | Significant improvement vs. vehicle                          |          |
| <hr/> <p>Note: The ATB-346 data is from a small, open-label study. The comparisons to naproxen and celecoxib are based on historical data from different trials and should be interpreted with caution.</p> <hr/> |                   |                |                                                              |          |

### Table 3: Cyclooxygenase (COX) Inhibition

| Drug     | Dosage             | Measurement                       | COX Inhibition                   | Citation |
|----------|--------------------|-----------------------------------|----------------------------------|----------|
| ATB-346  | 250 mg once daily  | Whole blood thromboxane synthesis | >94%<br>(comparable to naproxen) | [1]      |
| Naproxen | 550 mg twice daily | Whole blood thromboxane synthesis | >94%<br>(comparable to ATB-346)  | [1]      |

Note: This demonstrates that ATB-346 achieves a similar level of the primary therapeutic target engagement as a much higher dose of naproxen.

## Experimental Protocols

While detailed, step-by-step standard operating procedures for the ATB-346 clinical trials are not publicly available, the following outlines the methodologies for the key experiments based on published literature.

## Gastrointestinal Safety Assessment (Endoscopy)

- Objective: To assess and compare the incidence of upper gastrointestinal ulceration between ATB-346 and naproxen.
- Procedure: Healthy volunteers underwent an upper gastrointestinal endoscopy at baseline (before initiation of the study drug) and after a 14-day treatment period.[2]

- Primary Endpoint: The incidence of gastric or duodenal ulcers of at least 3 mm in diameter with unequivocal depth.
- Scoring: While the specific scoring system used in the ATB-346 trial is not detailed, clinical trials typically use established systems like the Forrest classification for bleeding ulcers or other validated scales to grade the severity of mucosal damage.

## Efficacy Assessment in Osteoarthritis (WOMAC Score)

- Objective: To evaluate the efficacy of ATB-346 in reducing pain and improving function in patients with osteoarthritis of the knee.
- Instrument: The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a validated, self-administered questionnaire consisting of sections for pain, stiffness, and physical function.
- Administration: Patients are asked to rate their symptoms over a specified period (e.g., the last 48 hours). The specific instructions and setting for the completion of the WOMAC questionnaire in the ATB-346 trials are not detailed in the available publications.
- Primary Endpoint: The change from baseline in the WOMAC pain subscore.

## Cyclooxygenase (COX) Activity Assay (Whole Blood Assay)

- Objective: To measure the extent of COX-1 and COX-2 inhibition by ATB-346 and naproxen.
- Methodology: A whole blood assay is used to measure the synthesis of thromboxane B2 (a marker of COX-1 activity) and prostaglandin E2 (a marker of COX-2 activity). The general procedure involves:
  - Collection of whole blood from subjects at baseline and at specified time points after drug administration.
  - Incubation of blood samples under conditions that stimulate COX-1 (e.g., clotting) and COX-2 (e.g., with lipopolysaccharide).

- Measurement of the resulting prostanoids (thromboxane B2 and prostaglandin E2) using techniques such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
- The percentage of inhibition is calculated by comparing the levels of prostanoids after drug treatment to the baseline levels.
- Note: The precise details of the assay protocol used in the ATB-346 trials, such as specific reagents, incubation times, and analytical methods, are not provided in the referenced literature.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of ATB-346 and a general workflow for a comparative clinical trial.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [antibe.wingfielddigital.com](http://antibe.wingfielddigital.com) [antibe.wingfielddigital.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [ATB-346 (JMI-346): A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12398577#jmi-346-clinical-trial-results-and-data\]](https://www.benchchem.com/product/b12398577#jmi-346-clinical-trial-results-and-data)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)